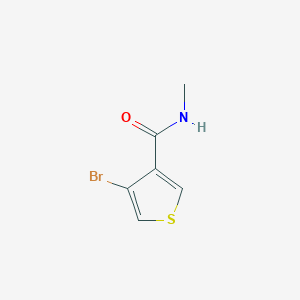

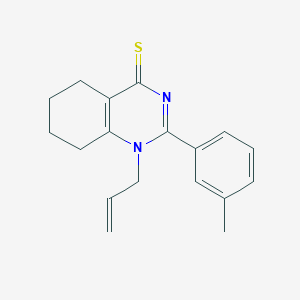

4-Bromo-N-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-methylthiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. It is a synthetic compound that has been extensively used in scientific research due to its unique properties.

Scientific Research Applications

Organic Electronics

4-Bromo-N-methylthiophene-3-carboxamide is a compound that can be utilized in the field of organic electronics. Its molecular structure allows for the synthesis of oligothiophenes, which are significant materials in organic electronic devices due to their semiconducting properties . These materials are essential for the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Pharmaceutical Research

In pharmaceutical research, thiophene derivatives, including those related to 4-Bromo-N-methylthiophene-3-carboxamide, are explored for their potential biological activities. Thiophene-based compounds have been studied for their antimicrobial, analgesic, anti-inflammatory, and antitumor properties . The bromo and carboxamide groups present in this compound offer points of functionalization for further chemical modifications, which can lead to the development of new drugs.

Material Science

The compound’s utility extends to material science, particularly in the synthesis of advanced materials. The bromine atom in 4-Bromo-N-methylthiophene-3-carboxamide serves as a reactive site for coupling reactions, which are fundamental in creating polymers and other complex materials . These materials can have various applications, including corrosion inhibitors and components in advanced composite materials.

OLED Technology

In the context of OLED (Organic Light-Emitting Diode) technology, thiophene derivatives are valuable for their electroluminescent properties. While specific applications of 4-Bromo-N-methylthiophene-3-carboxamide in OLEDs are not directly cited, related compounds are used in the fabrication of light-emitting materials that are integral to OLED displays .

Agrochemicals

Thiophene derivatives are also significant in the agrochemical industry. They are involved in the synthesis of various pesticides and herbicides. The functional groups in 4-Bromo-N-methylthiophene-3-carboxamide can be modified to enhance the activity and selectivity of agrochemical compounds .

Corrosion Inhibitors

The compound’s application as a corrosion inhibitor is based on its ability to form protective layers on metal surfaces. Thiophene derivatives are known to interact with metal ions, forming complexes that can prevent corrosion, which is crucial in extending the life of metal structures and components .

properties

IUPAC Name |

4-bromo-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-10-3-5(4)7/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJKESSKUVFHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

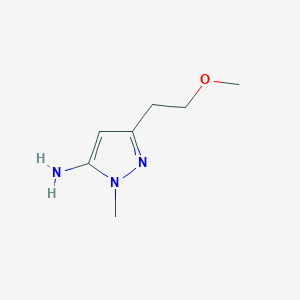

CNC(=O)C1=CSC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)

![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)

![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)

![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)

![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)